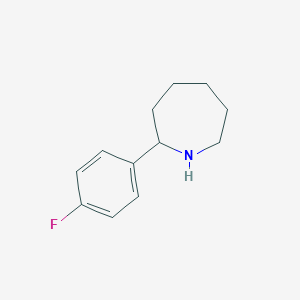

2-(4-Fluorophenyl)azepane

描述

2-(4-Fluorophenyl)azepane is a chemical compound with the molecular formula C12H16FN. It is a seven-membered heterocyclic compound containing a fluorophenyl group attached to an azepane ring. This compound is primarily used for research and development purposes in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)azepane typically involves the reaction of 4-fluorobenzylamine with a suitable azepane precursor under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

2-(4-Fluorophenyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylazepanes.

科学研究应用

Modulation of Nuclear Receptors

2-(4-Fluorophenyl)azepane and its derivatives have been explored for their ability to modulate nuclear receptors, which are critical in regulating various physiological processes. Research indicates that compounds similar to this compound can influence the activity of receptors implicated in metabolic disorders, including hyperlipidemia and diabetes mellitus. These compounds may serve as potential therapeutic agents for conditions such as atherosclerosis, obesity, and cancer by modulating receptor activity and influencing lipid metabolism .

Antitumor Activity

Recent studies have identified structural analogs of azepanes that exhibit promising antitumor properties. For instance, derivatives designed based on azepane structures have shown efficacy as PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms. The compound's ability to induce apoptosis in cancer cells has been highlighted, suggesting that this compound could be further developed into effective anticancer drugs .

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic compounds. Its unique structure allows chemists to create various derivatives through functionalization reactions. This versatility is essential for developing new materials and pharmaceuticals .

Synthesis of Polycyclic Compounds

The compound has been employed in the synthesis of polycyclic tetrahydroisoquinolines and tetrahydrobenzo[d]azepines. These polycyclic structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications .

Case Study: PARP-1 Inhibition

In a study evaluating novel PARP-1 inhibitors derived from azepane structures, researchers discovered that specific derivatives exhibited IC50 values comparable to established drugs like rucaparib. One derivative demonstrated an IC50 of 19.24 nM against PARP-1, indicating strong inhibitory activity . This finding underscores the potential of this compound derivatives in developing targeted cancer therapies.

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications to the azepane structure significantly impacted biological activity. For instance, the introduction of specific functional groups enhanced the compound's selectivity and potency against various cancer cell lines, including A549 (lung cancer) and OVCAR-3 (ovarian cancer). This analysis provides insights into optimizing the compound's design for improved therapeutic efficacy .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Pharmaceutical | Modulation of nuclear receptors for metabolic disorders | Potential treatments for hyperlipidemia, diabetes |

| Antitumor Activity | Inhibition of PARP-1 for cancer therapy | Compounds with IC50 values comparable to rucaparib |

| Organic Synthesis | Building block for complex organic molecules | Synthesis of polycyclic compounds |

| Structure-Activity Relationship | Analysis of modifications impacting biological activity | Enhanced potency with specific functional groups |

作用机制

The mechanism of action of 2-(4-Fluorophenyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The azepane ring provides structural rigidity, allowing for precise interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

相似化合物的比较

Similar Compounds

- 2-Phenylazepane

- 2-(4-Chlorophenyl)azepane

- 2-(4-Methylphenyl)azepane

Comparison

2-(4-Fluorophenyl)azepane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability and reactivity compared to its analogs. Additionally, the fluorophenyl group increases its lipophilicity, improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins .

生物活性

2-(4-Fluorophenyl)azepane is a seven-membered heterocyclic compound characterized by the presence of a fluorophenyl group attached to an azepane ring. With the molecular formula C12H16FN, this compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Molecular Structure:

- Formula: C12H16FN

- Molecular Weight: 201.26 g/mol

- Functional Groups: Azepane ring, fluorophenyl group

Synthesis:

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with an azepane precursor. Common methods include:

- Nucleophilic substitution reactions using bases like sodium hydride or potassium carbonate.

- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

The biological activity of this compound is largely influenced by its structural characteristics:

- Binding Affinity: The stereochemistry provided by the azepane ring allows for diverse binding modes to enantioselective proteins, potentially leading to varied pharmacological profiles.

- Biochemical Pathways: It interacts with multiple biological targets, influencing various pathways, including neurotransmitter systems and cellular signaling mechanisms.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Antidepressant Activity: Studies have suggested that azepane derivatives can modulate serotonin and norepinephrine levels, contributing to their antidepressant effects .

- Cytotoxicity: In vitro assays have shown that related compounds can exhibit cytotoxic effects against various cancer cell lines, indicating potential anti-cancer properties .

Study on Antidepressant Properties

A study published in Organic & Biomolecular Chemistry evaluated the antidepressant-like effects of azepane derivatives, including this compound. The results demonstrated significant improvements in behavioral tests indicative of antidepressant activity in animal models .

Cytotoxicity Assessment

Research conducted on a library of pharmacologically active compounds assessed the cytotoxic effects of this compound on murine fibroblasts using the MTT assay. The findings revealed that at specific concentrations, the compound exhibited reduced cell viability, suggesting potential applications in cancer therapy .

Comparative Analysis

| Compound | Molecular Weight | Antidepressant Activity | Cytotoxicity |

|---|---|---|---|

| This compound | 201.26 g/mol | Yes | Moderate |

| 2-Phenylazepane | 185.25 g/mol | Yes | Low |

| 2-(4-Chlorophenyl)azepane | 201.26 g/mol | Moderate | High |

属性

IUPAC Name |

2-(4-fluorophenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNAJNHLFLGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394283 | |

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168890-44-6 | |

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。